
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a heterocyclic compound that features both quinoline and dihydroisoquinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by cyclization. One efficient route involves the reaction of 3,4-dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, yielding the desired product after 6 hours . Another method involves the Ritter reaction of 3-quinolinecarbonitrile with 2-methyl-1-phenylpropan-2-ol, followed by Bischler-Napieralski cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline moiety into tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Iminium salts and further oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis . The inhibition of DHODH can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroisoquinoline: Shares the dihydroisoquinoline moiety but lacks the quinoline ring.
Quinoline: Contains the quinoline ring but lacks the dihydroisoquinoline moiety.
Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.
Uniqueness
3-(7-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its combined quinoline and dihydroisoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of chemical reactivity and potential biological activity compared to its individual components.
Eigenschaften
CAS-Nummer |
919786-29-1 |
|---|---|
Molekularformel |
C19H16N2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3-(7-methyl-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C19H16N2/c1-13-6-7-14-8-9-20-19(17(14)10-13)16-11-15-4-2-3-5-18(15)21-12-16/h2-7,10-12H,8-9H2,1H3 |
InChI-Schlüssel |
GQKGQUVHFGVFKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCN=C2C3=CC4=CC=CC=C4N=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
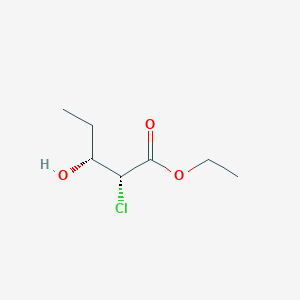

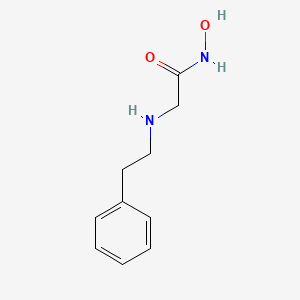
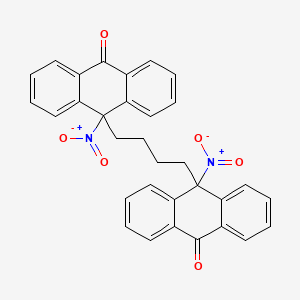
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
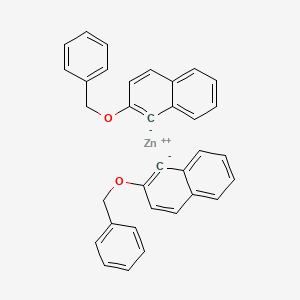
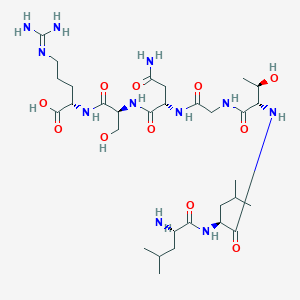
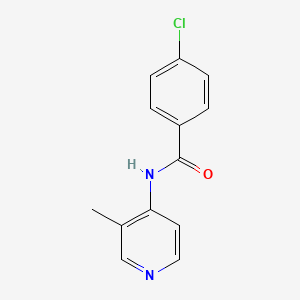
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
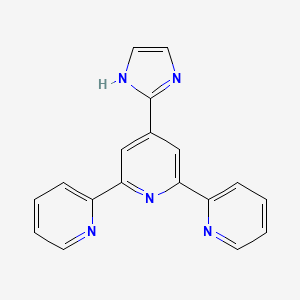

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
